Sulfadoxine-d4
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Overview
Description
Sulfadoxin-d4 is a deuterated form of sulfadoxine, a sulfonamide antibiotic. It is primarily used as an internal standard for the quantification of sulfadoxine in various analytical applications. Sulfadoxine itself is known for its role in inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis, making it effective against certain bacterial and parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxin-d4 involves the incorporation of deuterium atoms into the sulfadoxine molecule. One common method includes the reaction of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)-benzenesulfonamide with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of sulfadoxin-d4 typically follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high purity and yield. The final product is then purified and tested for its deuterium content and overall quality .
Chemical Reactions Analysis
Types of Reactions
Sulfadoxin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Sulfadoxin-d4 can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfadoxin-d4 to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
Sulfadoxin-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of sulfadoxine.
Biology: Studying the metabolic pathways and interactions of sulfadoxine in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of sulfadoxine and its derivatives.
Industry: Quality control and assurance in the production of sulfadoxine-containing pharmaceuticals
Mechanism of Action
Sulfadoxin-d4, like sulfadoxine, inhibits the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid to folic acid, which is essential for DNA synthesis and cell growth in certain bacteria and parasites. By inhibiting this enzyme, sulfadoxin-d4 disrupts the production of folic acid, thereby inhibiting the growth and reproduction of these organisms .
Comparison with Similar Compounds
Similar Compounds
Sulfadoxine: The non-deuterated form of sulfadoxin-d4, used for similar applications.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
Sulfadoxin-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for more accurate quantification and analysis in mass spectrometry and other techniques .
Properties
Molecular Formula |
C12H14N4O4S |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChI Key |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NC=N2)OC)OC)[2H] |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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